N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound synthesized by coupling tryptamine with ibuprofen. Tryptamine is known for its vast array of biological activities, while ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Given that this compound is a derivative of tryptamine and ibuprofen , it may interact with the same targets as these parent compounds. Tryptamine is known to interact with serotonin receptors , which play a crucial role in regulating mood, cognition, and gastrointestinal function. Ibuprofen, on the other hand, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.
Mode of Action
Based on its structural similarity to tryptamine and ibuprofen , it may inhibit COX enzymes like ibuprofen, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. It may also interact with serotonin receptors like tryptamine, potentially influencing mood and cognition.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that subsequently reacts with the amino group of tryptamine to form the amide bond . This method is commonly used for the preparation of esters, amides, and anhydrides .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of indole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound is synthesized by coupling tryptamine with naproxen and has similar anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound is synthesized by coupling tryptamine with flurbiprofen and is studied for its potential use in SARS-CoV-2 treatment trials.
This compound is unique due to its combination of tryptamine and ibuprofen, which imparts both biological activity and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALFBAYWUEKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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